molecular formula C10H13NO2 B1581486 3-Morpholinophenol CAS No. 27292-49-5

3-Morpholinophenol

Cat. No. B1581486
CAS RN: 27292-49-5
M. Wt: 179.22 g/mol
InChI Key: BMGSGGYIUOQZBZ-UHFFFAOYSA-N
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Description

3-Morpholinophenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known by other names such as 3-morpholin-4-yl phenol, phenol, 3-4-morpholinyl, 3-4-morpholinyl phenol, and 3-morpholin-4-yl-phenol .


Synthesis Analysis

The synthesis of 2-hydroxy-4-morpholinobenzaldehyde involves the use of this compound. A solution of this compound (5.0 g) in THF (100 ml) is slowly added to a 3 M diethyl ether solution (10 ml) of ethylmagnesium bromide. The mixture is then stirred at 30° C for 1.5 hours .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(morpholin-4-yl)phenol. The SMILES string representation is OC1=CC=CC(=C1)N1CCOCC1 .


Physical And Chemical Properties Analysis

This compound has a melting point of 136 °C and a predicted boiling point of 362.6±37.0 °C. Its predicted density is 1.185±0.06 g/cm3 .

Scientific Research Applications

3-Morpholinophenol has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions. In addition, it has been used to study the effects of toxic chemicals on living organisms and to study the effects of environmental pollutants on aquatic ecosystems.

Mechanism of Action

The mechanism of action of 3-Morpholinophenol is not completely understood. However, it is known to interact with enzymes, proteins, and other molecules in the body. It is believed to act as an inhibitor of enzymes, which can affect the metabolic pathways of cells. It has also been suggested that this compound may act as a chelator, binding to metal ions and preventing them from participating in metabolic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that it may have a variety of effects on the body, including the inhibition of enzymes, the binding of metal ions, and the stimulation of cell growth. In addition, this compound has been found to be toxic to certain types of bacteria, fungi, and other microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Morpholinophenol in laboratory experiments include its low cost, its high solubility in water and other solvents, its stability in a wide range of pH levels, and its low toxicity. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very stable in the presence of light and air, and it can be toxic to certain types of bacteria, fungi, and other microorganisms.

Future Directions

The potential applications of 3-Morpholinophenol in scientific research are numerous. It could be used to study the effects of environmental pollutants on aquatic ecosystems, to study the effects of toxic chemicals on living organisms, and to study the effects of drugs on the body. Additionally, it could be used to develop new drugs and to study the mechanisms of action of existing drugs. Other potential uses of this compound include its use in the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions.

Safety and Hazards

3-Morpholinophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with the skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGSGGYIUOQZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181735
Record name 3-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27292-49-5
Record name 3-Morpholinophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27292-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027292495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-(4-morpholinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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